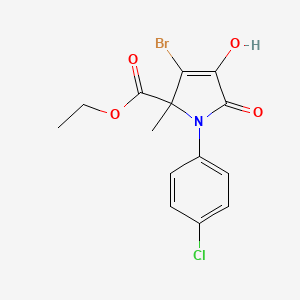
Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a chlorophenyl group, a hydroxyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the pyrrole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the context and the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-1-(4-fluorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 3-bromo-1-(4-methylphenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as fluorophenyl or methylphenyl groups.
Properties
Molecular Formula |
C14H13BrClNO4 |
|---|---|
Molecular Weight |
374.61 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13BrClNO4/c1-3-21-13(20)14(2)11(15)10(18)12(19)17(14)9-6-4-8(16)5-7-9/h4-7,18H,3H2,1-2H3 |
InChI Key |
HEYNQDNNTHFCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=C(C(=O)N1C2=CC=C(C=C2)Cl)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















